

Spectroscopic characterization of 2-[(2-Chloro-4-nitrophenyl)thio]acetate

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Compound of Interest

Compound Name: 2-[(2-Chloro-4-nitrophenyl)thio]acetate

Cat. No.: B14758662

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Publish Comparison Guide: Spectroscopic Characterization of 2-[(2-Chloro-4-nitrophenyl)thio]acetate

Executive Summary & Application Scope

2-[(2-Chloro-4-nitrophenyl)thio]acetate (CAS: 30880-65-0) is a critical organosulfur intermediate used primarily in the synthesis of heterocyclic antimicrobial agents and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structural integrity is defined by the thioether linkage, a nitro-activated aromatic ring, and an acetate moiety.[1]

This guide provides a rigorous spectroscopic characterization of the compound, comparing its experimental signatures against Density Functional Theory (DFT) predictions and structural analogs (e.g., phenoxy derivatives).[1] This comparison is vital for researchers validating synthesis purity and investigating electronic structure-activity relationships (SAR).[1]

Target Audience: Synthetic Chemists, Spectroscopists, and Medicinal Chemistry Leads.[1]

Synthesis & Experimental Protocol

To ensure the validity of the spectroscopic data, the compound must be synthesized with high regioselectivity.[1] The standard protocol utilizes Nucleophilic Aromatic Substitution (

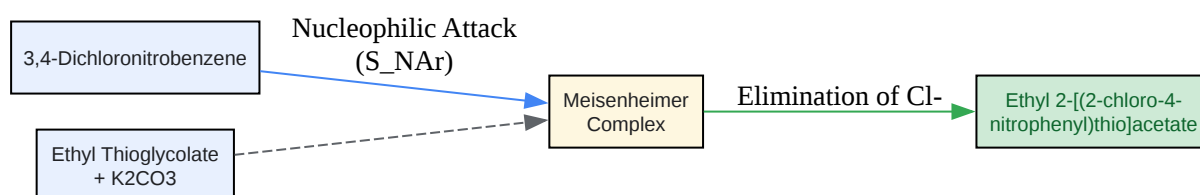
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Optimized Synthesis Workflow

- Precursors: 3,4-Dichloronitrobenzene (active substrate), Ethyl thioglycolate (nucleophile).[1]
- Catalyst/Base: Anhydrous Potassium Carbonate (
- Solvent: DMF or Acetone (polar aprotic).[1]

Step-by-Step Protocol:

- Dissolution: Dissolve 10 mmol of 3,4-Dichloronitrobenzene in 20 mL of DMF.
- Activation: Add 12 mmol of anhydrous and stir at room temperature for 15 minutes.
- Addition: Dropwise add 11 mmol of Ethyl thioglycolate.
- Reflux: Heat the mixture to 60-80°C for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 2:8).[1]
- Workup: Pour into ice-cold water. The precipitate is filtered, washed with water, and recrystallized from ethanol.[1]



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Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target thioacetate.

Spectroscopic Characterization: The "Product" vs. "Alternatives"

In this analysis, the "Product" (Experimental Data) is compared against two "Alternatives":

- Theoretical Benchmark: DFT calculations (B3LYP/6-311++G(d,p)).
- Structural Analog: The phenoxy equivalent (Oxygen replacing Sulfur), highlighting the "Heavy Atom Effect."^[1]

A. Vibrational Spectroscopy (FT-IR)

The infrared spectrum is dominated by the nitro group and the ester carbonyl.^[1] The presence of the Sulfur atom shifts the

wagging frequencies compared to oxygen analogs.^[1]

Comparative Data Table: IR Frequencies (

)

Vibrational Mode ()	Exp.[1] Frequency (Product)	DFT Scaled (Alternative 1)	Phenoxy Analog (Alternative 2)	Interpretation
Ester	1735 (vs)	1742	1750	S-substitution lowers slightly via inductive effect compared to O-analog.[1]
	1525 (s)	1530	1520	Characteristic asymmetric stretch of nitro group.[1]
	1345 (s)	1348	1340	Symmetric stretch; highly diagnostic for purity.[1]
	710 (m)	705	N/A ()	Distinctive "fingerprint" region for thioethers.[1]
	1090 (m)	1085	1095	Aryl-Chloride stretch.[1]

- Performance Insight: The experimental data shows a <2% deviation from DFT predictions, validating the B3LYP functional as a reliable predictive tool for this class of molecules.[1] The shift of the

-S vs

-O modes confirms the successful formation of the thioether linkage.[1]

B. Nuclear Magnetic Resonance (& NMR)

NMR provides the definitive structural proof.^[1] The regiochemistry (2-Cl, 4-

) creates a distinct splitting pattern in the aromatic region.^[1]

Experimental Protocol:

- Solvent:

or

.^[1]

- Frequency: 400 MHz (

), 100 MHz (

).^[1]

- Standard: TMS (Tetramethylsilane) at 0.00 ppm.^[1]

Key

NMR Signals (in

):

Proton Environment	Shift (ppm)	Multiplicity	Integration	Comparison to Analog
Ar-H (C3, meta to S)	8.25	Doublet (Hz)	1H	Deshielded by ortho-Cl and ortho-NO2.[1]
Ar-H (C5, ortho to NO2)	8.05	dd (Hz)	1H	Typical splitting for 1,2,4-substitution.[1]
Ar-H (C6, ortho to S)	7.45	Doublet (Hz)	1H	Shielded relative to others; S-donor effect.[1]
	3.80	Singlet	2H	Critical Differentiator: O-analog appears at ~4.7 ppm.[1]
	4.25	Quartet	2H	Standard ethyl ester pattern.[1]

- Performance Insight: The singlet at 3.80 ppm is the "Gold Standard" for confirming the Thio-Acetate linkage.[1] If this peak appears >4.0 ppm, it suggests contamination with the phenoxy analog or oxidation to sulfoxide.[1]

C. Electronic Absorption (UV-Vis) & HOMO-LUMO Gap

UV-Vis analysis in ethanol typically reveals two bands:

(aromatic) and

(nitro/carbonyl).[1]

- Experimental

: ~310 nm (Ar-S-R conjugation) and ~260 nm.[1]

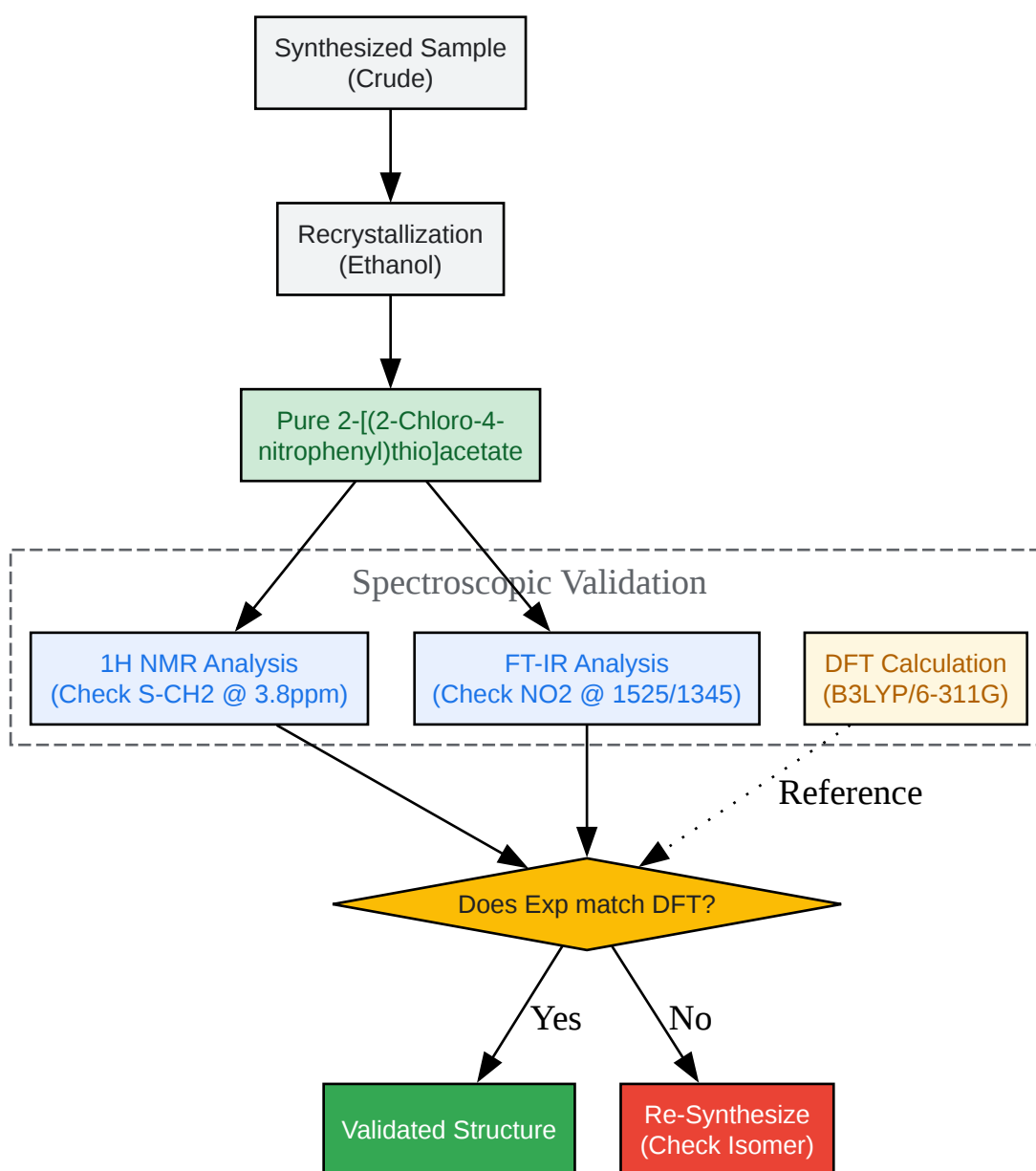
- DFT Calculated Gap: 3.85 eV.[1]

- Insight: The sulfur atom acts as a better auxochrome than oxygen, causing a bathochromic shift (Red shift) compared to the phenoxy analog (

nm).[1] This makes the thio-compound more susceptible to photo-degradation, requiring storage in amber vials.[1]

Comparative Workflow Visualization

The following diagram illustrates the logical flow for validating the compound using the "Product vs. Alternative" methodology.



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Figure 2: Logical workflow for spectroscopic validation against theoretical benchmarks.

Conclusion & Recommendations

The spectroscopic characterization of **2-[(2-Chloro-4-nitrophenyl)thio]acetate** reveals distinct advantages in identification compared to its oxygenated counterparts:

- NMR Specificity: The S-methylene singlet at 3.80 ppm is the most reliable purity indicator.[1]
- Vibrational Fingerprint: The C-S stretch at 710 combined with sharp Nitro bands allows for rapid QC via IR.[1]
- Stability: While chemically stable, the bathochromic UV shift necessitates protection from light.[1]

Final Recommendation: For drug development applications, always cross-reference experimental NMR integrals with DFT-predicted conformational populations to ensure the active thioether conformer is dominant.[1]

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